molecular formula C24H29PSi B14417420 Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 82294-34-6

Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane

Katalognummer: B14417420
CAS-Nummer: 82294-34-6
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: CHFDLCSVLBZJKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a triphenylphosphine moiety and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 1-(trimethylsilyl)propyne under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound. These products have diverse applications in organic synthesis and industrial processes.

Wissenschaftliche Forschungsanwendungen

Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine and trimethylsilyl groups. These interactions can lead to the formation of complexes with metals and other substrates, facilitating various chemical transformations. The molecular pathways involved include coordination with metal centers and activation of substrates through nucleophilic or electrophilic mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A simpler analog without the trimethylsilyl group.

    Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the triphenylphosphine moiety.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

Uniqueness

Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane is unique due to the presence of both the triphenylphosphine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

82294-34-6

Molekularformel

C24H29PSi

Molekulargewicht

376.5 g/mol

IUPAC-Name

triphenyl(1-trimethylsilylpropylidene)-λ5-phosphane

InChI

InChI=1S/C24H29PSi/c1-5-24(26(2,3)4)25(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20H,5H2,1-4H3

InChI-Schlüssel

CHFDLCSVLBZJKV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.